molecular formula C8H8N4 B12814872 4-(Pyridin-3-yl)-1H-imidazol-5-amine

4-(Pyridin-3-yl)-1H-imidazol-5-amine

Cat. No.: B12814872
M. Wt: 160.18 g/mol
InChI Key: XTKIGGLCPUHALZ-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-1H-imidazol-5-amine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-1H-imidazol-5-amine typically involves the reaction of 3-acetylpyridine with various reagents to form the desired imidazole derivative. One common method involves the use of hydrazine derivatives and acetylenic ketones, which form pyrazoles that can be further modified to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale syntheses, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.

Scientific Research Applications

4-(Pyridin-3-yl)-1H-imidazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases or modulate receptor activity, leading to downstream effects on cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-3-yl)-1H-imidazol-5-amine is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

5-pyridin-3-yl-1H-imidazol-4-amine

InChI

InChI=1S/C8H8N4/c9-8-7(11-5-12-8)6-2-1-3-10-4-6/h1-5H,9H2,(H,11,12)

InChI Key

XTKIGGLCPUHALZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CN2)N

Origin of Product

United States

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